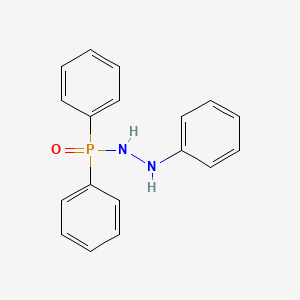
N',P,P-triphenylphosphinic hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,P,P-triphenylphosphinic hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-NH-NH2) attached to a triphenylphosphinic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,P,P-triphenylphosphinic hydrazide typically involves the reaction of triphenylphosphine with hydrazine derivatives. One common method is the reaction of triphenylphosphine with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’,P,P-triphenylphosphinic hydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’,P,P-triphenylphosphinic hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N’,P,P-triphenylphosphinic hydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of N’,P,P-triphenylphosphinic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .
Scientific Research Applications
N’,P,P-triphenylphosphinic hydrazide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry:
Materials Science: It is used in the preparation of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’,P,P-triphenylphosphinic hydrazide involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydrazide group can act as a nucleophile, attacking electrophilic centers in various substrates. Additionally, the triphenylphosphinic moiety can stabilize the resulting complexes, enhancing their reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound that lacks the hydrazide group and is commonly used as a reducing agent and ligand in coordination chemistry.
Hydrazine: A simpler hydrazide compound that is widely used as a reducing agent and precursor in various chemical reactions.
Uniqueness
N’,P,P-triphenylphosphinic hydrazide is unique due to the presence of both the triphenylphosphinic and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ability to form stable complexes with metal ions makes it valuable in applications such as catalysis and materials science .
Properties
Molecular Formula |
C18H17N2OP |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-phenylhydrazine |
InChI |
InChI=1S/C18H17N2OP/c21-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19-16-10-4-1-5-11-16/h1-15,19H,(H,20,21) |
InChI Key |
NOZRLALLGKNSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)
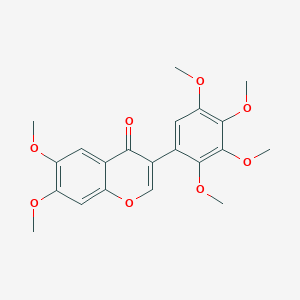
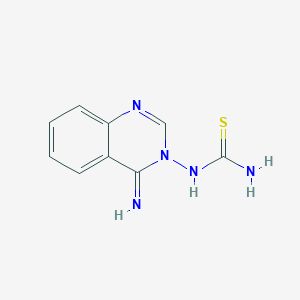
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)
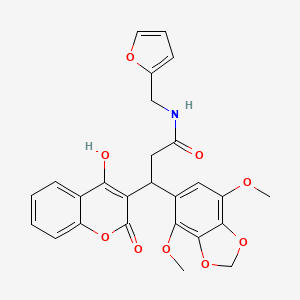
![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
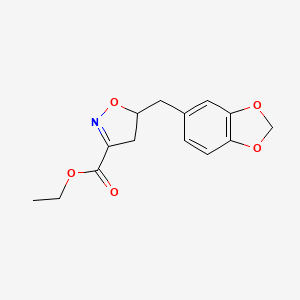
![7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11046912.png)
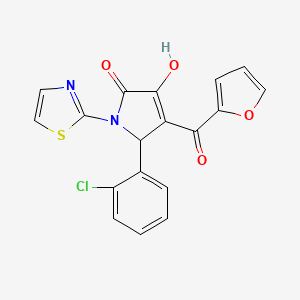
![7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046929.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11046944.png)
![1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11046946.png)
